molecular formula C18H20N8O2 B2897487 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1795456-63-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No. B2897487
CAS RN: 1795456-63-1
M. Wt: 380.412
InChI Key: FYHXPINCYAPABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a tetrahydrobenzo[d]isoxazole ring .

Scientific Research Applications

Anticancer Agent Development

Compounds with the 1,2,4-triazole moiety have been synthesized and evaluated for their potential as anticancer agents. These compounds, including the one you’ve mentioned, can be designed to target specific cancer cell lines, such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. They are evaluated using assays like the MTT assay to determine their cytotoxic activities .

Antibacterial Drug Design

The 1,2,4-triazole core is known for its significant antibacterial activity. Research has shown that derivatives of this heterocyclic core can be potent and safe antimicrobial agents. This is particularly important in the context of the global spread of drug-resistant bacteria, and the compound could be part of this research endeavor .

Heat Shock Protein 90 (HSP90) Inhibition

Some derivatives of 1,2,4-triazole have been investigated as inhibitors of HSP90, a molecular chaperone involved in the proper folding of proteins and implicated in cancer progression. The compound you’re interested in may serve as a lead structure for the development of new HSP90 inhibitors .

Apoptosis Induction in Cancer Therapy

Certain 1,2,4-triazole derivatives have been designed and synthesized to induce apoptosis in cancer cells. These compounds are tested against various cancer cell lines to assess their ability to trigger programmed cell death, an essential mechanism for cancer treatment .

Industrial Applications

Beyond medical applications, 1,2,4-triazole analogs have found use in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys. The compound you’ve mentioned could potentially be modified for such applications .

Enzyme Inhibition for Therapeutic Applications

1,2,4-triazole derivatives are also explored for their ability to inhibit enzymes that are therapeutic targets. For instance, they can be designed to inhibit carbonic anhydrases, which are involved in various physiological processes and are targets for drugs treating conditions like glaucoma .

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c27-18(17-13-3-1-2-4-14(13)28-23-17)25-9-7-24(8-10-25)15-5-6-16(22-21-15)26-12-19-11-20-26/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHXPINCYAPABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

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